N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide
Description
N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a pyridinyl ring substituted with chloro and trifluoromethyl groups, coupled with a fluorinated benzenesulfonohydrazide moiety. The compound’s fluorine substitution at the 4-position of the benzene ring likely enhances its lipophilicity and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF4N3O2S/c1-21(12-11(14)6-8(7-19-12)13(16,17)18)20-24(22,23)10-4-2-9(15)3-5-10/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDSPMYCTHPOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 3-chloro-5-(trifluoromethyl)-2-pyridine: This intermediate can be synthesized through the chlorination of 5-(trifluoromethyl)-2-pyridine using reagents such as thionyl chloride.
Formation of 4-fluoro-N’-methylbenzenesulfonohydrazide: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with methylhydrazine under controlled conditions.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The sulfonohydrazide moiety can undergo oxidation to form sulfonyl derivatives or reduction to form hydrazine derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to sulfonyl or hydrazine derivatives, respectively.
Scientific Research Applications
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N’-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Modulating Receptors: The compound may interact with specific receptors on cell surfaces, leading to altered cellular responses.
Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication and protein synthesis, which are critical for cell survival and proliferation.
Comparison with Similar Compounds
N-allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide (CAS 321433-35-6)
- Molecular Formula : C₁₆H₁₄Cl₂F₃N₃O₂S
- Molecular Weight : 440.27 g/mol
- Key Differences: Features an allyl group and chlorine at the benzene ring’s 4-position instead of fluorine. Purity exceeds 90%, suggesting robust synthetic protocols .
N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide (CAS 339276-30-1)
- Molecular Formula : C₁₄H₁₃ClF₃N₃O₃S
- Molecular Weight : 395.79 g/mol
- Key Differences : Methoxy (OCH₃) substituent at the 4-position. The electron-donating methoxy group may reduce electrophilicity and alter degradation kinetics compared to the electron-withdrawing fluoro group in the target compound .
Functional Group Modifications in Pyridinyl Derivatives
Chlorfluazuron (CAS 71422-67-8)
- Structure: N–[[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2,6-difluorobenzamide
- Use : Chitin synthesis inhibitor (acaricide/insecticide).
- Key Differences: Incorporates a difluorobenzamide group instead of sulfonohydrazide. The carbamate linkage enhances stability against hydrolysis, making it suitable for long-lasting pest control .
Fluopyram (CAS 658066-35-4)
- Structure : N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide
- Use : Broad-spectrum fungicide and nematicide.
- Key Differences: Benzamide functional group and ethyl linker between pyridinyl and benzene rings. This structure enables systemic translocation in plants, a trait less common in sulfonohydrazides .
Phenoxypropanoic Acid Derivatives
Haloxyfop (CAS 69806-40-2)
- Structure: Methyl 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoate
- Use : Herbicide targeting acetyl-CoA carboxylase.
- Key Differences: Phenoxypropanoic ester group instead of sulfonohydrazide. The ester group facilitates foliar absorption and translocation, contrasting with sulfonohydrazides’ soil-binding tendencies .
Biological Activity
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its chemical properties.
- IUPAC Name : N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluoro-N'-methylbenzenesulfonohydrazide
- Molecular Formula : C13H10ClF4N3O2S
- Molecular Weight : 421.8 g/mol
- CAS Number : 338748-65-5
The compound features a pyridine ring, a trifluoromethyl group, and a sulfonohydrazide moiety, which contribute to its unique biological properties and reactivity in various chemical reactions, including nucleophilic substitutions and oxidative transformations .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains. A comparative analysis of various derivatives revealed that modifications to the sulfonohydrazide moiety can enhance antimicrobial potency.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of oxidative stress pathways and the inhibition of specific kinases involved in cell proliferation. Notably, the IC50 values for these effects were reported to be in the micromolar range, indicating promising therapeutic potential .
Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine ring significantly affected antibacterial efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 1 | S. aureus |
| Compound B | 2 | E. coli |
| Compound C | 5 | Pseudomonas aeruginosa |
Study 2: Anticancer Mechanism
A separate investigation focused on the anticancer mechanisms of this compound in HeLa cells. The study found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways leading to apoptosis.
Research Findings
- Mechanistic Insights : The biological activity is largely attributed to the compound's ability to interact with cellular targets involved in oxidative stress response and apoptosis regulation.
- Structure-Activity Relationship (SAR) : The presence of the trifluoromethyl group has been shown to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule, facilitating better interaction with biological targets .
- Therapeutic Potential : Given its dual antimicrobial and anticancer properties, further research is warranted to explore its utility as a lead compound in drug development aimed at treating infections and cancers resistant to conventional therapies.
Q & A
Q. What are the critical synthesis steps and conditions for preparing N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide?
The synthesis involves multi-step reactions, including nucleophilic substitution and sulfonohydrazide coupling. Key conditions include temperature control (e.g., 0–5°C for sensitive intermediates), anhydrous solvents (e.g., DMF or THF), and catalysts such as palladium for cross-coupling steps. Precursor purification via column chromatography is critical to avoid side products. Structural analogs highlight the importance of protecting groups for the trifluoromethylpyridine moiety during synthesis .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is used to verify substituent positions and fluorinated groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies sulfonohydrazide bonds (S=O and N–H stretches). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What preliminary applications are explored for this compound in academic research?
The compound’s trifluoromethyl and pyridinyl groups suggest potential as a pharmacophore in drug discovery (e.g., kinase inhibition) or as an agrochemical intermediate. Analogous structures are studied for herbicidal activity via acetolactate synthase (ALS) inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Employ Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄), and reaction time. Microwave-assisted synthesis may reduce reaction times. Monitor intermediates in real-time using inline FT-IR to adjust conditions dynamically .
Q. How should researchers address contradictions in reported biological activity data?
Cross-validate assays (e.g., enzymatic vs. cellular) to confirm target engagement. Compare protocols for differences in compound solubility (e.g., DMSO concentration) or cell lines. Use structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to isolate substituent effects .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
Perform molecular docking using software like AutoDock Vina with crystal structures of target proteins (e.g., ALS or kinases). Density Functional Theory (DFT) calculations assess electrostatic potential maps to identify nucleophilic/electrophilic sites. Solubility parameters are modeled via COSMO-RS .
Q. How can structure-activity relationships (SAR) be established for this compound?
Synthesize derivatives with systematic substitutions (e.g., replacing 4-fluoro with chloro or methyl groups). Test bioactivity in tiered assays: primary in vitro screening followed by in vivo efficacy studies. Correlate electronic (Hammett constants) and steric parameters (molar refractivity) with activity trends .
Q. What methodologies identify degradation products under accelerated stability conditions?
Subject the compound to stress testing (40°C/75% RH for 6 months) and analyze degradation via LC-MS/MS. Use QTOF-MS to fragment unknown peaks and propose degradation pathways (e.g., hydrolysis of sulfonohydrazide bonds). Compare with forced degradation samples (acid/base/oxidative conditions) .
Q. How is target engagement validated in complex biological systems?
Apply cellular thermal shift assays (CETSA) to confirm binding to intended targets. Use surface plasmon resonance (SPR) for kinetic analysis (ka/kd). Generate CRISPR knockouts of the target protein to verify phenotype rescue upon compound treatment .
Q. What formulation strategies improve the compound’s stability during storage?
Lyophilize the compound as a hydrochloride salt to enhance hygroscopic stability. Use cryopreservation (-80°C) under inert gas (argon) to prevent oxidation. Excipients like cyclodextrins or PEG improve aqueous solubility for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
